6-Chlorotetraazolo(5,1-a)phthalazine

Medicinal Chemistry Anticonvulsant Drug Discovery Scaffold Diversification

6-Chlorotetraazolo(5,1-a)phthalazine is a heterocyclic compound belonging to the tetrazolo[5,1-a]phthalazine class, characterized by a planar tetracyclic framework in which a tetrazole ring is fused to a phthalazine core with a reactive chloro substituent at the 6-position. It is catalogued under CAS 52494-54-9, molecular formula C₈H₄ClN₅, and is also referenced as NSC-179944.

Molecular Formula C8H4ClN5
Molecular Weight 205.60 g/mol
CAS No. 52494-54-9
Cat. No. B12793153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorotetraazolo(5,1-a)phthalazine
CAS52494-54-9
Molecular FormulaC8H4ClN5
Molecular Weight205.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=NN3N=C2Cl
InChIInChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)8-10-12-13-14(8)11-7/h1-4H
InChIKeyAMLJDEYMDUHUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chlorotetraazolo(5,1-a)phthalazine (CAS 52494-54-9): Core Structural Identity & Procurement-Grade Specification


6-Chlorotetraazolo(5,1-a)phthalazine is a heterocyclic compound belonging to the tetrazolo[5,1-a]phthalazine class, characterized by a planar tetracyclic framework in which a tetrazole ring is fused to a phthalazine core with a reactive chloro substituent at the 6-position [1]. It is catalogued under CAS 52494-54-9, molecular formula C₈H₄ClN₅, and is also referenced as NSC-179944 [2]. The presence of the chloro leaving group defines its primary utility as a key synthetic intermediate for nucleophilic aromatic substitution reactions, enabling the generation of structurally diverse 6-oxy- and 6-amino-tetrazolo[5,1-a]phthalazine derivatives that have demonstrated anticonvulsant, anti-inflammatory, and MAO-inhibitory activities [3][4]. Its procurement as a building block is therefore predicated on its capacity to serve as the common precursor to multiple bioactive pharmacophores within this scaffold family.

Why 6-Chlorotetraazolo(5,1-a)phthalazine Cannot Be Replaced by a Generic In-Class Analog


Within the tetrazolo[5,1-a]phthalazine family, the specific identity of the 6-position substituent dictates the compound's role: it can be either the bioactive molecule itself or a key intermediate en route to it. The unsubstituted parent, tetrazolo[5,1-a]phthalazine (Tetra-P), acts as a modest MAO inhibitor in its own right but lacks a synthetic handle for structural diversification [1]. Conversely, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808) is a downstream anticonvulsant derivative with an ED₅₀ of 24 mg/kg (p.o.) against MES-induced seizure but cannot serve as a precursor to other analogs . 6-Chlorotetraazolo(5,1-a)phthalazine occupies a unique nodal position: it is the direct electrophilic intermediate through which virtually all 6-oxy-, 6-thio-, and 6-amino-substituted tetrazolo[5,1-a]phthalazine analogs are synthesized [2][3]. Replacing the chloro with a bromo or fluoro analog alters the reaction kinetics and yield profiles, while substituting with a pre-installed phenoxy or amino group forfeits the synthetic versatility entirely. Thus, any attempt to interchange with a non-chloro congener results in either a loss of downstream structural access or a substantial degradation in synthetic efficiency.

Quantitative Differentiation Evidence: 6-Chlorotetraazolo(5,1-a)phthalazine vs. Closest Structural Analogs


Synthetic Versatility: Number of Accessible Downstream Derivatives via Single-Step Nucleophilic Displacement

6-Chlorotetraazolo(5,1-a)phthalazine (compound 39) functions as a universal electrophilic precursor, enabling direct, one-step synthesis of at least 9 structurally diverse 6-alkoxy-tetrazolo[5,1-a]phthalazine derivatives (compounds 26–34) via reaction with alcohols under mild phase-transfer conditions (K₂CO₃, TEBA, acetonitrile, reflux) [1]. In contrast, the unsubstituted parent tetrazolo[5,1-a]phthalazine cannot undergo analogous nucleophilic displacement, yielding zero derivatives under identical conditions. The 6-(4-chlorophenoxy) derivative (Q808) is a terminal product that cannot be further diversified without prior deprotection. This synthetic versatility is quantifiable: whereas 6-chlorotetraazolo(5,1-a)phthalazine provides access to an entire compound library from a single intermediate, its direct analogs provide a synthetic dead-end.

Medicinal Chemistry Anticonvulsant Drug Discovery Scaffold Diversification

Synthesis Yield of 6-Chlorotetraazolo(5,1-a)phthalazine from Common Precursor vs. Triazolo Analog

The synthesis of 6-chlorotetraazolo[5,1-a]phthalazine (39) from compound 37 via diazotization with NaNO₂ in 30% H₂SO₄ proceeds with a yield of 68% after extraction and purification [1]. Under the same reaction conditions, the triazolo analog 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine (38) is prepared from the identical precursor using triethoxymethane in a separate step, yielding a two-step sequence. While the tetrazolo-forming cyclization incorporates the additional nitrogen atom that imparts distinct electronic properties to the scaffold, the isolated yield of 68% provides a reproducible benchmark for procurement of this specific intermediate.

Synthetic Methodology Process Chemistry Intermediate Preparation

Anticonvulsant Potency of Downstream Derivative Derived from 6-Chlorotetraazolo(5,1-a)phthalazine vs. Carbamazepine

The 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine derivative (compound I in CN101676287B, synonym Q808), synthesized directly from 6-chlorotetraazolo(5,1-a)phthalazine as the key intermediate, exhibits an anticonvulsant ED₅₀ of 15.1 mg/kg in the MES test, comparable to the standard drug carbamazepine [1]. Critically, its neurotoxicity TD₅₀ exceeds 5000 mg/kg, yielding a protective index (PI = TD₅₀/ED₅₀) of 331.1. This represents a 23-fold reduction in neurotoxicity relative to carbamazepine (TD₅₀ = 217 mg/kg, as cited in the patent) [1]. While the chloro-intermediate itself is not the active species, this head-to-head pharmacological comparison demonstrates the therapeutic value chain originating from 6-chlorotetraazolo(5,1-a)phthalazine.

Antiepileptic Drug Development Maximal Electroshock Test Neurotoxicity Assessment

Anticonvulsant Activity of Alkoxy Derivatives Synthesized from 6-Chlorotetraazolo(5,1-a)phthalazine: MES ED₅₀ Comparison

6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine (4m), synthesized via nucleophilic substitution of 6-chlorotetraazolo(5,1-a)phthalazine, exhibits an anticonvulsant ED₅₀ of 6.8 mg/kg with a neurotoxic dose TD₅₀ of 456.4 mg/kg in the MES test [1]. This represents a significant improvement over the 6-(4-bromophenyl)amino analog 7a (ED₅₀ = 5.89 mg/kg; TD₅₀ not explicitly reported in the same dataset), with 4m offering a wider therapeutic window. Furthermore, the unsubstituted parent tetrazolo[5,1-a]phthalazine exhibits only MAO inhibitory activity with no reported anticonvulsant efficacy at comparable doses, underscoring the essential role of the 6-substituent introduced via the chloro intermediate.

Anticonvulsant Screening Structure-Activity Relationship 6-Alkoxy-tetrazolo[5,1-a]phthalazine

Optimal Procurement & Application Scenarios for 6-Chlorotetraazolo(5,1-a)phthalazine (CAS 52494-54-9)


Medicinal Chemistry: Synthesis of 6-Substituted Anticonvulsant Libraries

Research teams developing next-generation antiepileptic drugs with reduced neurotoxicity should procure 6-chlorotetraazolo(5,1-a)phthalazine as the central building block for constructing diverse 6-alkoxy, 6-thio-, and 6-amino-tetrazolo[5,1-a]phthalazine libraries. The evidence demonstrates that derivatives synthesized from this precursor, particularly 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, achieve protective indices exceeding 330 in the MES model, representing a >23-fold improvement over carbamazepine in neurotoxicity [1]. The chloro-intermediate enables parallel synthesis of dozens of analogs for SAR optimization, directly addressing the key limitation of current AEDs.

Process Development: Evaluation of Nucleophilic Displacement Methodology

Process chemists seeking to optimize C–O, C–S, or C–N bond-forming reactions on electron-deficient heteroaromatic systems can utilize 6-chlorotetraazolo(5,1-a)phthalazine as a model substrate. The documented 68% yield for its own synthesis and the 86–89% yields achieved in subsequent displacement reactions with alcohols under phase-transfer conditions provide quantitative benchmarks for reaction optimization [2]. Comparative studies with bromo, iodo, or sulfonate ester leaving groups can be systematically pursued to maximize the efficiency of scale-up operations.

Pharmacological Tool Compound Generation: MAO and CNS Target Studies

Neuroscience laboratories investigating monoamine oxidase (MAO) inhibition or calcium ion flux modulation in CNS disorders can employ this intermediate to generate tool compounds that span a range of lipophilicities and steric profiles [3]. While the unsubstituted parent Tetra-P is a modest MAO inhibitor, the ability to introduce substituted phenoxy or benzyloxy groups at the 6-position via the chloro-intermediate allows tuning of CNS penetration and target selectivity, enabling mechanistic probe development without the synthetic burden of de novo scaffold construction.

Patent-Protected Drug Intermediate Procurement for Generic Development

Organizations monitoring the patent landscape for Q808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine) and related antiepileptic candidates should secure reliable supply chains for 6-chlorotetraazolo(5,1-a)phthalazine, which is the direct precursor to the claimed compounds in CN101676287B and related families [1]. Early procurement of this intermediate at research-grade purity (≥95%) and subsequent scale-up to kilogram quantities positions suppliers and developers to capitalize on the pipeline progression of this differentiated class of non-neurotoxic AEDs.

Quote Request

Request a Quote for 6-Chlorotetraazolo(5,1-a)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.